molecular formula C11H12ClNO4S B2622215 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride CAS No. 927999-44-8

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B2622215
CAS No.: 927999-44-8
M. Wt: 289.73
InChI Key: RPCQDKRLVBOZRB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a complex organic compound featuring a benzene ring substituted with a methoxy group, a sulfonyl chloride group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Attachment to the Benzene Ring: The pyrrolidinone moiety is then attached to the benzene ring via a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Sulfonyl Chloride Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.

    Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonates, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid derivatives.

    Reduction: Products include sulfonamides or sulfonic acids.

    Substitution: Products include various sulfonamide or sulfonate derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms.

    Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

    Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking substrate access.

    Protein Modification: In biological studies, it can react with nucleophilic amino acid residues, such as lysine or cysteine, altering protein function or stability.

    Polymerization: In materials science, the sulfonyl chloride group can initiate polymerization reactions, leading to the formation of cross-linked networks with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Similar structure but lacks the methoxy group, affecting its reactivity and applications.

    2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, leading to different chemical properties and uses.

    2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group, which alters its solubility and reactivity.

Uniqueness

2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both a methoxy group and a sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(7-10(9)18(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCQDKRLVBOZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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